molecular formula C11H20BrNO2 B1603240 tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate CAS No. 889942-58-9

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B1603240
CAS No.: 889942-58-9
M. Wt: 278.19 g/mol
InChI Key: BTJNROBVHDMNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a bromomethyl substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. One common method involves the following steps:

    Bromination: The starting material, 2-methylpiperidine, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.

    Esterification: The resulting bromomethylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted piperidine derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding methylpiperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of piperidine-2-carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

  • Substituted piperidine derivatives.
  • Methylpiperidine derivatives.
  • Piperidine-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceutical agents. It is a key intermediate in the synthesis of potential drug candidates targeting neurological disorders, cancer, and infectious diseases.

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it valuable in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is primarily related to its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate is unique due to the position of the bromomethyl group on the piperidine ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The specific placement of the bromomethyl group influences the compound’s steric and electronic properties, making it suitable for distinct synthetic applications.

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJNROBVHDMNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609150
Record name tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-58-9
Record name tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (2.0 g) in anhydrous tetrahydrofuran (50 ml) was added carbon tetrabromide (6.2 g) and triphenylphosphine (4.88 g). the reaction mixture was stirred at room temperature for 3 days. The reaction mixture was filtered through celite. The filtrate was taken up in ethyl acetate, washed with water then brine, dried (MgSO4) and the solvent removed in vacuo give a crude product. This was purified using flash chromatography which yielded Bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (1.287 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(bromomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.